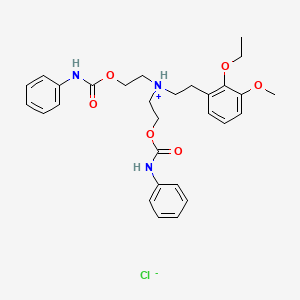
Ethanol, 2,2'-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride is a complex organic compound with the molecular formula C29H35N3O6·HCl and a molecular weight of 558.0656 . This compound is known for its unique chemical structure, which includes both ethoxy and methoxy functional groups, as well as a phenethyl backbone. It is often used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride typically involves multiple steps, starting with the preparation of the phenethyl backbone. This is followed by the introduction of ethoxy and methoxy groups through etherification reactions. The final step involves the formation of the iminodi- and dicarbanilate groups through condensation reactions with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride include:
- Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
- Ethanol, 2-(2-methoxyethoxy)-
Uniqueness
What sets Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride apart from similar compounds is its unique combination of functional groups and its specific chemical structure
Eigenschaften
CAS-Nummer |
27467-06-7 |
|---|---|
Molekularformel |
C29H36ClN3O6 |
Molekulargewicht |
558.1 g/mol |
IUPAC-Name |
2-(2-ethoxy-3-methoxyphenyl)ethyl-bis[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C29H35N3O6.ClH/c1-3-36-27-23(11-10-16-26(27)35-2)17-18-32(19-21-37-28(33)30-24-12-6-4-7-13-24)20-22-38-29(34)31-25-14-8-5-9-15-25;/h4-16H,3,17-22H2,1-2H3,(H,30,33)(H,31,34);1H |
InChI-Schlüssel |
XNTKAUVCFYTMQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NC2=CC=CC=C2)CCOC(=O)NC3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


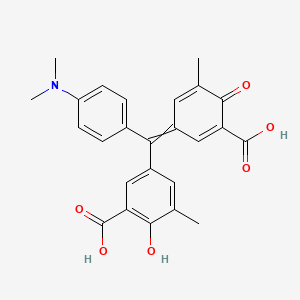




![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
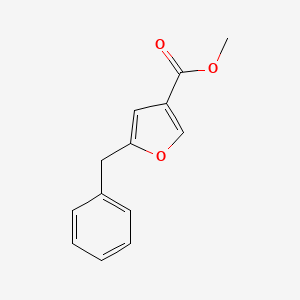
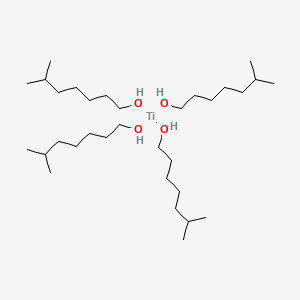
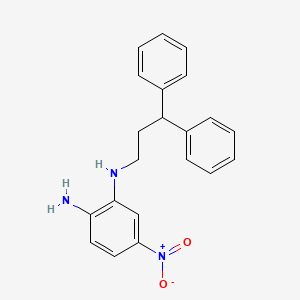
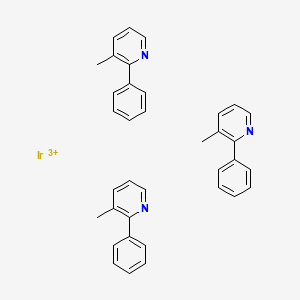

![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13743934.png)


